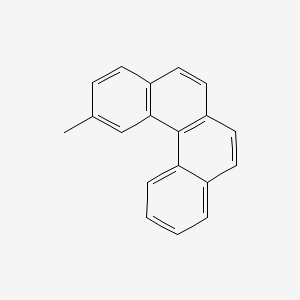

2-Methylbenzo(c)phenanthrene

Description

Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are a significant class of environmental pollutants, primarily formed from the incomplete combustion of organic materials such as coal, oil, gas, wood, and tobacco. weber.huconcawe.eu They are widespread in the environment, found in the air, water, and soil. mdpi.com Due to their potential carcinogenic and mutagenic properties, PAHs are a major focus of environmental and health research. ontosight.aiontosight.ailookchem.com The addition of alkyl groups, such as a methyl group, to the parent PAH structure can alter its physical, chemical, and toxicological properties. nih.gov Methylated PAHs are often found in significant quantities, sometimes even exceeding their parent compounds, in contaminated samples, particularly from petrogenic sources like oil spills. nih.govresearchgate.net

2-Methylbenzo(c)phenanthrene is one such methylated PAH, a derivative of the four-ringed benzo(c)phenanthrene. chemeo.com The position of the methyl group on the benzo(c)phenanthrene skeleton is critical in determining its biological activity. nih.gov The study of specific methylated isomers like this compound provides valuable insights into the structure-activity relationships within the vast family of PAHs.

Historical Perspectives on Phenanthrene (B1679779) and Benzo(c)phenanthrene Derivatives Research

Research into phenanthrene and its derivatives has a long history, with early foundational work dating back to the pioneers of organic chemistry. researchgate.net The interest in benzo(c)phenanthrene and its derivatives, specifically, grew significantly after the discovery of the carcinogenic properties of some of these compounds. acs.orgbiosynth.com A key moment in this field was the observation that certain methylated derivatives of benzo[c]phenanthrene (B127203) exhibited potent carcinogenic activity. acs.org

In the mid-20th century, systematic efforts were undertaken to synthesize various monomethyl derivatives of benzo(c)phenanthrene, including the 2-methyl isomer, to evaluate their chemical, physical, and physiological properties. acs.org These early synthetic efforts laid the groundwork for subsequent toxicological and metabolic studies. The development of new synthetic routes, such as those involving the Friedel-Crafts reaction and photocyclization, further expanded the ability of researchers to create and study a wide range of benzo[c]phenanthrene derivatives. acs.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-methylbenzo[c]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14/c1-13-6-7-15-9-11-16-10-8-14-4-2-3-5-17(14)19(16)18(15)12-13/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUXRTTZOOHUQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC3=C2C4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180701 | |

| Record name | 2-Methylbenzo(C)phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2606-85-1 | |

| Record name | 2-Methylbenzo[c]phenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2606-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbenzo(C)phenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002606851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbenzo[c]phenanthrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylbenzo(C)phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLBENZO(C)PHENANTHRENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBENZO(C)PHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DFC8R9Z8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 2 Methylbenzo C Phenanthrene and Its Analogues

Classical Total Synthesis Approaches for Benzo(c)phenanthrene Skeletons

Classical synthetic methods have laid the foundation for the construction of complex aromatic systems. These routes often involve multi-step sequences and have been refined over the years to improve yields and applicability.

Bardhan-Sengupta Phenanthrene (B1679779) Synthesis Adaptations

The Bardhan-Sengupta synthesis, a well-established method for the preparation of phenanthrene derivatives, offers a convergent approach to the benzo(c)phenanthrene core. ias.ac.inias.ac.in The traditional synthesis involves the cyclization of a substituted cyclohexanone derivative. quimicaorganica.org For the synthesis of a benzo(c)phenanthrene analogue, this strategy would be adapted by utilizing a starting material that already contains the naphthalene moiety.

The general strategy involves building an intermediate cycle that is subsequently aromatized, often using selenium and heat. quimicaorganica.org The cyclization is typically achieved through the reaction of an alcohol with a benzene (B151609) ring, catalyzed by an agent like phosphorus pentoxide. quimicaorganica.org A key advantage of this method is its regioselectivity, as it does not proceed through a standard Friedel-Crafts alkylation, thus avoiding the formation of isomeric byproducts. quimicaorganica.org While specific adaptations for 2-Methylbenzo(c)phenanthrene are not extensively detailed in readily available literature, the principles of the Bardhan-Sengupta synthesis can be conceptually applied by starting with an appropriately substituted naphthalene precursor.

Haworth Synthesis Modifications

The Haworth synthesis is another cornerstone in the synthesis of polycyclic aromatic hydrocarbons, traditionally used for preparing phenanthrenes from naphthalenes. chemistry-online.comyoutube.com This multi-step process typically begins with the Friedel-Crafts acylation of an aromatic ring with an anhydride, followed by reduction, cyclization, and aromatization steps. chemistry-online.comyoutube.com

For the construction of a benzo(c)phenanthrene skeleton, the Haworth synthesis would be modified to start with a naphthalene derivative. The acylation of naphthalene with succinic anhydride, for instance, can lead to isomeric products, and the reaction conditions can be tuned to favor the desired isomer. spcmc.ac.in Subsequent reduction of the keto acid, followed by intramolecular cyclization and dehydrogenation, would yield the benzo(c)phenanthrene core. The introduction of a methyl group at the 2-position could be achieved by using a substituted starting material or by a separate functionalization step. All five isomers of methylphenanthrene can be synthesized through the Haworth synthesis or its modifications. spcmc.ac.in

| Step | Reagents and Conditions | Intermediate/Product |

| Friedel-Crafts Acylation | Naphthalene, Succinic anhydride, AlCl₃ | Naphthoylpropionic acid derivative |

| Reduction | Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) | Naphthylbutyric acid derivative |

| Cyclization | H₂SO₄ or other dehydrating agent | Tetrahydrobenzo(c)phenanthrenone |

| Reduction | Zn(Hg), HCl or H₂NNH₂, KOH | Tetrahydrobenzo(c)phenanthrene |

| Aromatization | Se or Pd/C, heat | Benzo(c)phenanthrene |

Pschorr Reaction and Photo-Pschorr Synthesis

The Pschorr reaction provides a direct method for the intramolecular cyclization of diazonium salts to form polycyclic aromatic systems. thieme.deorganic-chemistry.orgwikipedia.org This reaction involves the generation of an aryl radical from a diazonium salt, which then attacks an adjacent aromatic ring to form the new cyclic structure. thieme.deorganic-chemistry.orgwikipedia.org Copper or a copper salt is often used as a catalyst. thieme.dewikipedia.org The synthesis of phenanthrene-9-carboxylic acid via the Pschorr reaction of α-phenyl-o-aminocinnamic acid is a classic example. thieme.de This methodology can be extended to the synthesis of substituted phenanthrenes and, by analogy, to benzo(c)phenanthrene derivatives. thieme.de

A photochemically induced version of this reaction, the Photo-Pschorr synthesis, has also been developed. beilstein-journals.org This method utilizes light to promote the cyclization of a stilbene (B7821643) diazonium salt, proceeding through an aryl radical intermediate. beilstein-journals.org The photocatalytic conversion can offer high quantum yields. beilstein-journals.org This approach can be a powerful tool for the synthesis of phenanthrenes and their analogues under mild conditions. beilstein-journals.org

| Reaction | Key Features | Catalyst/Conditions |

| Pschorr Reaction | Intramolecular cyclization of a diazonium salt. | Copper or copper salts. thieme.dewikipedia.org |

| Photo-Pschorr Synthesis | Photochemically induced cyclization of a stilbene diazonium salt. | Light, photocatalyst (e.g., Ru(bpy)₃²⁺). beilstein-journals.org |

Modern Catalytic Methods for Methylbenzo(c)phenanthrene Construction

Modern synthetic chemistry has introduced a variety of catalytic methods that offer greater efficiency, selectivity, and functional group compatibility for the construction of complex molecules like this compound.

Palladium-Catalyzed Coupling Reactions (e.g., Heck Coupling) in Benzo(c)phenanthrene Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. The Heck reaction, which couples an unsaturated halide with an alkene, is a particularly powerful tool for the synthesis of substituted alkenes that can serve as precursors to polycyclic aromatic hydrocarbons. rajpub.com A new benzo[c]phenanthrene (B127203) ketone has been synthesized through a sequence involving a Heck coupling reaction followed by oxidative photocyclization. rajpub.com

The general mechanism of the Heck reaction involves the oxidative addition of the halide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the coupled product and regenerate the catalyst. youtube.com This methodology allows for the construction of complex molecular frameworks with high stereo- and regioselectivity. youtube.com

| Reaction | Catalyst System | Key Transformation |

| Heck Coupling | Pd(OAc)₂, PPh₃, base | Formation of a C-C bond between an aryl halide and an alkene. youtube.comrajpub.com |

Oxidative Photocyclization Routes

Oxidative photocyclization, often referred to as the Mallory reaction, is a widely used method for the synthesis of phenanthrenes and other polycyclic aromatic hydrocarbons from stilbene derivatives. nih.gov The reaction proceeds through the photochemical isomerization of a trans-stilbene to its cis-isomer, which then undergoes a 6π-electrocyclization to form a dihydrophenanthrene intermediate. nih.gov This intermediate is then oxidized to the aromatic phenanthrene product, typically using an oxidant like iodine or oxygen. nih.gov

This method is particularly useful for synthesizing substituted phenanthrenes. For instance, a selective synthesis of 2-methyl-phenanthrene can be achieved through the oxidative cyclization of meta-methylstilbene. nih.gov This approach can be extended to the synthesis of this compound by starting with an appropriately substituted stilbene precursor containing a naphthalene ring. The development of continuous flow oxidative photocyclization of stilbene derivatives has allowed for the scalable synthesis of functionalized phenanthrenes in good yields. beilstein-journals.org

| Starting Material | Product | Oxidant/Conditions | Yield |

| E-Stilbene | Phenanthrene | I₂, THF, UV light | 95% (NMR yield) beilstein-journals.org |

| meta-Methylstilbene | 2-Methylphenanthrene (B47528) & 4-Methylphenanthrene | H₂SO₄ (catalytic) | Good selective synthesis nih.gov |

Green Chemistry Principles in Synthetic Design

The synthesis of 2-Methylbenzo[c]phenanthrene and related PAHs has traditionally involved multi-step processes that often utilize stoichiometric reagents, hazardous solvents, and high temperatures. The application of green chemistry principles seeks to mitigate these environmental and safety concerns. The 12 principles of green chemistry provide a framework for designing more sustainable synthetic routes.

Key considerations in the green design for PAH synthesis include:

Prevention of Waste : Designing syntheses to minimize the generation of byproducts.

Atom Economy : Maximizing the incorporation of all materials used in the process into the final product.

Use of Catalysis : Employing catalytic reagents in small amounts over stoichiometric ones to reduce waste.

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure where possible.

Use of Safer Solvents and Auxiliaries : Replacing hazardous solvents with greener alternatives like water, supercritical fluids, or ionic liquids.

While specific "green" syntheses of this compound are not extensively documented, modern methods for constructing the benzo[c]phenanthrene core can be evaluated through this lens. For instance, classic methods like the Haworth synthesis for phenanthrenes involve Friedel-Crafts acylation followed by reduction and cyclization, often using harsh reagents like aluminum chloride and strong acids. Modern approaches, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) and C-H activation strategies, offer potentially greener alternatives by reducing the number of steps, improving atom economy, and operating under milder conditions. Photocatalysis, using visible light as a renewable energy source, also presents a promising avenue for constructing phenanthrene scaffolds through radical cyclizations, minimizing the need for high-temperature processes.

Table 1: Application of Green Chemistry Principles to PAH Synthesis

| Green Chemistry Principle | Traditional Synthesis (e.g., Haworth) | Modern Potential Alternatives |

|---|---|---|

| Catalysis | Often uses stoichiometric Lewis acids (e.g., AlCl₃). | Employs catalytic amounts of transition metals (e.g., Pd, Cu, In, Pt). |

| Atom Economy | Can be low due to multi-step nature and use of protecting groups. | Higher atom economy, especially in C-H activation/arylation reactions. |

| Energy Efficiency | Often requires high temperatures for cyclization and aromatization steps. | Photocatalytic and some metal-catalyzed reactions can proceed at ambient temperature. |

| Hazardous Substances | Uses hazardous reagents and solvents (e.g., strong acids, CS₂, nitrobenzene). | Aims to use less toxic reagents and greener solvents. |

Stereoselective Synthesis of Chiral 2-Methylbenzo[c]phenanthrene Derivatives

Benzo[c]phenanthrene and its derivatives can exhibit helical chirality due to steric hindrance between the terminal aromatic rings, forcing the molecule into a non-planar, helical shape. The synthesis of single enantiomers of these chiral molecules is of significant interest for applications in materials science and asymmetric catalysis.

Strategies for Enantioselective Formation of Related Benzo[c]phenanthrenes

The enantioselective synthesis of helicenes, including benzo[c]phenanthrene-type structures, is a challenging field. Key strategies often rely on the late-stage introduction of chirality or the use of chiral templates to guide the formation of the helical structure.

One established method is the photocyclization of stilbene-like precursors . A prochiral diarylethene can be cyclized using ultraviolet light to form the dihydrobenzo[c]phenanthrene intermediate, which is then oxidized to the final aromatic product. If this cyclization is carried out in the presence of circularly polarized light or a chiral catalyst, a modest enantiomeric excess of one helicene enantiomer can be achieved.

More recently, transition-metal-catalyzed reactions have been developed. For instance, asymmetric [2+2+2] cycloaddition reactions can construct the polycyclic core with inherent chirality. The synthesis of a methyl-substituted aza acs.orghelicene has been reported, involving a Diels-Alder reaction to construct a key intermediate, followed by several steps including demethylation and a copper-catalyzed dimerization to form the helical backbone chemrxiv.orgchemrxiv.org. This demonstrates that methyl groups can be incorporated into complex chiral helicene frameworks, providing a potential blueprint for the stereoselective synthesis of 2-methylbenzo[c]phenanthrene derivatives.

Chiral Auxiliary and Asymmetric Catalysis Approaches

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to the starting material. This auxiliary directs the stereochemical outcome of a subsequent cyclization reaction to form the helical structure. After the helix is formed, the auxiliary is cleaved, yielding the enantioenriched benzo[c]phenanthrene derivative. While specific examples for 2-methylbenzo[c]phenanthrene are not prevalent, this remains a viable theoretical strategy.

Asymmetric catalysis offers a more efficient route, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. For helicene synthesis, this often involves a chiral ligand complexed to a metal center that catalyzes a key bond-forming reaction. For example, enantioselective synthesis of hetero researchgate.nethelicenes has been achieved using cascade reactions, where chirality is transferred effectively from an axial source to the final helical product nih.gov. The resolution of racemic mixtures, such as 1,12-dimethylbenzo[c]phenanthrene-5-acetic acid, using chiral resolving agents like brucine, has also been a successful, albeit classical, method to obtain enantiopure compounds acs.org.

Table 2: Comparison of Stereoselective Synthesis Strategies for Helicenes

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Chiral Resolution | Separation of a racemic mixture using a chiral resolving agent or chiral HPLC. | Access to both enantiomers; well-established. | Non-atom-economical (50% theoretical max yield); can be tedious. |

| Chiral Auxiliary | A covalently attached chiral molecule directs the stereochemistry of a reaction. | High diastereoselectivity often achievable. | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | A chiral catalyst generates an enantiomerically enriched product. | Highly atom-economical; small amount of catalyst needed. | Development of effective catalysts for specific transformations can be difficult. |

| Photocyclization with Chiral Induction | Use of circularly polarized light or chiral additives during photochemical cyclization. | Direct formation of the chiral product. | Often results in low to moderate enantiomeric excess. |

Derivatization and Functionalization Strategies Post-Synthesis

Once the 2-Methylbenzo[c]phenanthrene core is synthesized, it can be further modified to introduce new functional groups, which can tune its physical, chemical, and electronic properties.

Introduction of Additional Functionalities onto the 2-Methylbenzo[c]phenanthrene Core

Other functional groups can be introduced through various methods. For instance, palladium-catalyzed cross-coupling reactions on halogenated derivatives (prepared via electrophilic halogenation) can be used to install aryl, alkynyl, or other carbon-based substituents. Direct C-H amination, a modern technique using photocatalysis, could potentially introduce nitrogen-containing groups directly onto the aromatic core, providing access to novel analogues acs.org.

Analog Synthesis and Structural Modification

Structural modification of the 2-Methylbenzo[c]phenanthrene skeleton can lead to a wide range of analogues with diverse properties. One approach is the synthesis of aza-analogues, where one or more carbon atoms in the aromatic rings are replaced by nitrogen. These are often referred to as benzophenanthridines. The synthesis of functionalized aza rsc.orghelicenes, for example, has been achieved through methods that allow for the introduction of various substituents, including methyl groups mdpi.com.

Another strategy involves modifying existing functional groups. For example, a nitro group, introduced via nitration, can be reduced to an amino group, which can then serve as a handle for further derivatization, such as amide or sulfonamide formation. Similarly, a carboxylic acid derivative of the benzo[c]phenanthrene core can be synthesized and then converted into esters or amides, expanding the library of accessible compounds. These modifications are crucial for developing new materials, such as those used in organic electronics or as chiral ligands.

Computational and Theoretical Investigations of 2 Methylbenzo C Phenanthrene

Reaction Mechanism Prediction and Energy Landscape Studies

Understanding the detailed mechanism of a chemical reaction requires the characterization of the transition states (TS) that connect reactants to products. Computational chemistry provides the tools to locate and analyze these high-energy structures on the potential energy surface.

For electrophilic substitution reactions of 2-Methylbenzo(c)phenanthrene, the mechanism typically involves a two-step process with the formation of a carbocation intermediate. The first step, the attack of the electrophile on the aromatic ring, is generally the rate-determining step. The transition state for this step resembles the structure of the arenium ion intermediate. The energy of this transition state determines the activation energy and thus the rate of the reaction. The regioselectivity is determined by the relative energies of the transition states leading to the different possible isomers. As discussed previously, the methyl group will lower the energy of the transition states for attack at the ortho and para positions. libretexts.org

In the case of oxidative processes, such as the metabolic activation of PAHs, the reactions often proceed through the formation of epoxides. A computational study on the atmospheric oxidation of 2-methylnaphthalene (B46627) initiated by OH radicals provides a useful model for understanding similar processes in this compound. researchgate.net That study used DFT to investigate the addition of OH radicals to the aromatic ring, leading to the formation of various adducts. The subsequent reactions of these adducts, including the formation of peroxy radicals, were also modeled, and the transition states for these steps were characterized. researchgate.net For this compound, oxidation is expected to occur preferentially at the K-region (the 5,6-double bond), which is a common site of metabolic oxidation in PAHs. Computational modeling can identify the transition states for the epoxidation of this bond and the subsequent ring-opening to form dihydrodiols and diol epoxides.

For instance, in an electrophilic substitution reaction, the calculated energy difference between the reactants and the transition state provides the activation energy barrier. A lower activation energy implies a faster reaction rate. The energy difference between the reactants and the products gives the enthalpy of reaction (ΔHr), indicating whether the reaction is exothermic or endothermic.

A study on the thermodynamics of aqueous phenanthrene (B1679779) and its methyl isomers used quantum chemical simulations to determine their relative Gibbs free energies, enthalpies, and entropies. daneshyari.com This type of study demonstrates the feasibility of obtaining thermodynamic data for isomers of methylated PAHs. Such calculations for this compound and its reaction products would allow for the prediction of equilibrium constants and the relative stability of different isomers.

In the context of oxidative metabolism, computational studies can elucidate the thermodynamics of epoxide formation and hydrolysis. For example, the relative energies of different epoxide isomers can be calculated to predict which ones are most likely to form. The subsequent ring-opening to form carbocations or dihydrodiols can also be modeled to understand the thermodynamics of these key metabolic activation steps. While specific numerical data for this compound is lacking, the principles of such computational investigations are well-established and provide a framework for understanding its reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational tool for exploring the conformational landscape and dynamic behavior of molecules over time. For a sterically hindered molecule like this compound, MD simulations can provide critical insights into its structural flexibility, preferred conformations, and the energetic barriers between them. These simulations model the atomic motions of the molecule by iteratively solving Newton's equations of motion, allowing for the observation of dynamic processes such as ring puckering and methyl group rotation.

The benzo(c)phenanthrene framework is inherently non-planar due to steric repulsion between the hydrogen atoms in the "fjord region," the sterically crowded bay formed by the fusion of the two terminal benzene (B151609) rings. This steric strain forces the molecule to adopt a helical, screw-shaped conformation, a property known as helicity. This inherent helicity makes benzo(c)phenanthrene a chiral molecule, existing as two non-superimposable mirror images or enantiomers, denoted as (P)-plus and (M)-minus.

The aggregation behavior of this compound is governed by non-covalent intermolecular forces, primarily van der Waals forces and π-π stacking interactions between the aromatic rings. Unlike planar PAHs which can form well-ordered co-facial π-stacks, the helical structure of the benzo(c)phenanthrene core complicates this aggregation.

The curved, non-planar geometry prevents optimal face-to-face overlap of the aromatic systems. Consequently, intermolecular stacking in this compound likely involves a more complex arrangement where molecules interlock in a way that accommodates their helical shape. This can lead to the formation of amorphous aggregates or less-ordered crystalline structures compared to its planar isomers. The methyl group adds further complexity, potentially influencing the preferred stacking geometry through subtle steric and electronic effects. Understanding these aggregation patterns is important, as they can affect the compound's solubility, environmental fate, and bioavailability.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to correlate the structural or property-based features of a set of chemical compounds with their biological activities. For methylated PAHs like this compound, QSAR models are invaluable for predicting toxicological endpoints, such as carcinogenicity, based on calculated molecular descriptors.

Topological descriptors are numerical parameters that quantify the topology of a molecular structure. researchgate.net They are derived from the graph representation of a molecule and are used extensively in QSAR studies because they can be calculated quickly and efficiently. researchgate.netbharataganitaparisad.com For methylated PAHs, various topological descriptors have been developed to capture the essential structural features responsible for their biological activity. researchgate.net

The table below presents some classes of topological descriptors used in the analysis of methylated PAHs.

| Descriptor Class | Basis of Calculation | Examples | Information Encoded |

| Distance-Based Indices | Based on the distance matrix of the molecular graph. researchgate.net | Wiener Index, Harary Index | Molecular size, branching, and compactness. researchgate.net |

| Degree-Based Indices | Based on the connectivity (degree) of vertices in the molecular graph. bharataganitaparisad.com | Zagreb Indices, Randić Index | Degree of branching and complexity of the carbon skeleton. bharataganitaparisad.com |

| Electronic Indices | Derived from quantum mechanical calculations (e.g., Hückel, PM3). acs.orgnih.gov | HOMO-LUMO gap, Ionization Potential, Electron Affinity | Electronic reactivity, susceptibility to metabolic activation. acs.org |

| Graph Invariants | Based on optimized correlation weights of local graph features. researchgate.net | Correlation Weights of Local Invariants | Detailed local atomic environments and their contribution to the overall structure. researchgate.net |

This table is generated based on data from multiple sources. researchgate.netbharataganitaparisad.comacs.orgnih.gov

The ultimate goal of developing topological descriptors is to build robust QSAR models that can predict the biological activity of compounds. For methylated PAHs, the primary biological activity of concern is carcinogenicity. researchgate.netnih.gov Numerous studies have successfully correlated structural parameters with the carcinogenic potential of these compounds. scielo.br

Using multilinear regression, researchers have developed equations that can predict the carcinogenic activity of methylated PAHs with a high degree of accuracy, around 80%. researchgate.net These models establish a mathematical link between the calculated topological descriptors and experimentally determined carcinogenicity indices. Pattern recognition methods such as Principal Component Analysis (PCA), Hierarchical Clustering Analysis (HCA), and Neural Networks (NN) have also been employed to classify PAHs as active or inactive carcinogens with an accuracy higher than 80%. acs.orgnih.gov

These analyses have shown that certain descriptors are particularly important for predicting carcinogenicity. For instance, the energy separation between the highest occupied molecular orbital (HOMO) and the next lower level has been identified as a major descriptor defining biological activity. nih.gov Such descriptors can be directly correlated with proposed mechanisms of metabolic activation, which is the process by which PAHs are converted into DNA-binding species that can initiate cancer. acs.orgnih.gov By identifying these key structural determinants, QSAR studies provide crucial insights into the mechanisms of PAH-induced carcinogenesis and offer a valuable tool for risk assessment. researchgate.netnih.gov

| QSAR Model / Method | Correlated Biological Activity | Key Structural Descriptors | Reported Accuracy |

| Multilinear Regression | Carcinogenicity | Topological descriptors from distance matrices and graph invariants. researchgate.net | ~80% predictive accuracy. researchgate.net |

| Pattern Recognition (PCA, HCA, NN) | Carcinogenicity | Electronic indices from PM3 calculations (e.g., HOMO-LUMO energy separation). nih.gov | >80% classification accuracy. nih.gov |

This table summarizes findings from QSAR studies on methylated PAHs. researchgate.netnih.gov

Advanced Spectroscopic Characterization Techniques for 2 Methylbenzo C Phenanthrene

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of 2-Methylbenzo(c)phenanthrene.

¹H NMR Spectroscopy : The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the spectrum is expected to show distinct regions. The aromatic region would contain a complex series of signals (doublets, triplets, and multiplets) corresponding to the eleven protons on the fused ring system. A key diagnostic signal would be a singlet in the aliphatic region, corresponding to the three protons of the methyl group. The precise chemical shifts and coupling constants (J-values) between adjacent protons allow for the assignment of each proton to its specific position on the phenanthrene (B1679779) backbone.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. As the this compound molecule is asymmetrical, it is expected to display 19 distinct signals for its 19 carbon atoms. These signals can be categorized into aromatic carbons (both protonated and quaternary) and the aliphatic carbon of the methyl group. The chemical shifts of the carbons provide insight into their local electronic environment, with quaternary carbons generally appearing at different shifts than protonated carbons. Combining ¹H and ¹³C NMR data with two-dimensional (2D) NMR experiments, such as HMQC and HMBC, allows for the unambiguous assignment of all proton and carbon signals, confirming the precise structural connectivity of the molecule. mdpi.com

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to the local electron density around it. This principle can be used to infer the charge distribution across the this compound molecule. The methyl group at the C-2 position is known to be a weak electron-donating group. This donation of electron density via inductive effects influences the shielding of nearby protons and carbons.

Consequently, the carbon atom to which the methyl group is attached (C-2) and the adjacent protons and carbons would experience slightly increased electron density, resulting in upfield shifts (lower ppm values) compared to the corresponding positions in the unsubstituted parent compound, benzo(c)phenanthrene. Conversely, carbons and protons further away from the methyl group would be less affected. By carefully analyzing these subtle variations in chemical shifts throughout the aromatic system, a qualitative map of the electron density and charge distribution can be constructed, highlighting the electronic influence of the methyl substituent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental formula of a compound. For this compound, the molecular formula is C₁₉H₁₄. nih.govsigmaaldrich.com HRMS can measure the molecular mass with exceptional accuracy, typically to within a few parts per million (ppm). The calculated monoisotopic mass for C₁₉H₁₄ is 242.10955 Da. nih.gov An experimental HRMS measurement yielding a value extremely close to this calculated mass would unequivocally confirm the elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netnih.gov It is highly effective for assessing the purity of a this compound sample and confirming its identity.

In a GC-MS analysis, the sample is first vaporized and passed through a GC column, which separates this compound from any impurities based on differences in boiling points and interactions with the column's stationary phase. shimadzu.com The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI).

The resulting mass spectrum serves as a chemical fingerprint. For this compound, the spectrum would show a prominent molecular ion peak (M⁺) at an m/z of 242, corresponding to the intact molecule's mass. nih.govnist.gov The spectrum also reveals a characteristic fragmentation pattern. Common fragments for this type of compound include ions resulting from the loss of the methyl group or successive losses of hydrogen atoms. Key observed peaks for this compound are found at m/z 242 (the most abundant peak), 226, and 243. nih.gov This unique combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification and purity assessment of the compound.

| Technique | Parameter | Value | Significance |

|---|---|---|---|

| HRMS | Molecular Formula | C₁₉H₁₄ | Defines the elemental composition. nih.gov |

| HRMS | Calculated Exact Mass | 242.10955 Da | Theoretical mass for precise identification. nih.gov |

| GC-MS | Molecular Ion Peak (m/z) | 242 | Confirms the molecular weight of the intact molecule. nih.govnist.gov |

| GC-MS | Major Fragment Peak (m/z) | 226 | Indicates a characteristic fragmentation pattern, likely loss of a methyl group and hydrogen. nih.gov |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular structure based on the vibrations of chemical bonds.

Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. researchgate.net In contrast, the C-H stretching vibrations from the methyl group would be observed just below 3000 cm⁻¹. spectroscopyonline.com The region between 1400 and 1650 cm⁻¹ would feature several sharp bands corresponding to the C=C stretching vibrations within the fused aromatic rings. mdpi.com The "fingerprint region," below 900 cm⁻¹, would contain C-H out-of-plane bending vibrations, the pattern of which is diagnostic of the substitution pattern on the aromatic rings.

Raman Spectroscopy : Raman spectroscopy is complementary to IR spectroscopy. For polycyclic aromatic hydrocarbons, the symmetric C=C stretching modes of the aromatic rings typically give rise to strong and sharp signals in the Raman spectrum. mdpi.com These are often more intense than the corresponding signals in the IR spectrum. The C-H stretching vibrations are also observable. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule, as some vibrations may be strong in one technique and weak or silent in the other, aiding in a comprehensive structural confirmation.

Identification of Characteristic Functional Group Modes

The vibrational spectrum of this compound, like other polycyclic aromatic hydrocarbons (PAHs), is characterized by specific modes of vibration associated with its functional groups. These include the aromatic rings and the methyl substituent. Analysis of the infrared (IR) and Raman spectra allows for the identification of these characteristic functional group modes.

The primary functional groups and their expected vibrational regions are:

Aromatic C-H Stretching: Vibrations of the hydrogen atoms attached to the aromatic rings typically occur in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The methyl (CH₃) group exhibits characteristic stretching vibrations. These are typically seen in the 2850-3000 cm⁻¹ range. Specifically, methyl groups have both symmetric and asymmetric stretching modes. spectroscopyonline.com

Aromatic C=C Stretching: The stretching vibrations within the fused aromatic rings give rise to a series of bands in the 1450-1600 cm⁻¹ region. These are often complex due to the extensive π-electron delocalization in the phenanthrene core.

C-H Bending (In-plane and Out-of-plane): Aromatic C-H in-plane bending vibrations are found in the 1000-1300 cm⁻¹ range. The out-of-plane (OOP) bending vibrations, which are particularly useful for determining substitution patterns on the aromatic ring, appear between 650 and 1000 cm⁻¹. pressbooks.pub

Methyl Group Bending: The methyl group also has characteristic bending (deformation) vibrations. A symmetric bend, often called the "umbrella mode," is typically observed around 1375 cm⁻¹, while an asymmetric bend appears near 1450 cm⁻¹. spectroscopyonline.comlibretexts.org

A complete vibrational analysis of the parent compound, benzo[c]phenanthrene (B127203), has been conducted using experimental infrared spectroscopy and quantum chemical techniques, providing a basis for identifying characteristic bands. nih.gov For this compound, the presence of the methyl group introduces additional vibrational modes that can be distinguished from the parent molecule.

Table 1: Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Out-of-plane Bending | 650 - 1000 | Strong | |

| Methyl (CH₃) | Asymmetric/Symmetric Stretching | 2850 - 3000 | Strong |

| Asymmetric/Symmetric Bending | 1370 - 1470 | Medium | |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | Variable |

Conformational Insights from Vibrational Signatures

Benzo[c]phenanthrene and its derivatives are non-planar due to steric hindrance between the hydrogen atoms in the "bay region," leading to a helical or distorted conformation. nih.gov Vibrational spectroscopy serves as a sensitive probe for these conformational details.

The distortion from planarity in the benzo[c]phenanthrene skeleton affects the vibrational coupling between different parts of the molecule. Studies on benzo[c]phenanthrene have shown that partial reduction of the aromatic rings leads to significant molecular distortion, with the approximate mean angle between the terminal rings increasing. nih.gov This distortion is unequally distributed, with the more flexible rings absorbing most of the strain. nih.gov

For this compound, the addition of the methyl group can further influence this helical twist. The vibrational frequencies and intensities of certain modes, particularly the out-of-plane bending and skeletal deformation modes in the fingerprint region (below 1500 cm⁻¹), are expected to be sensitive to the degree of this distortion. By comparing the experimental vibrational spectra with quantum chemical calculations for different possible conformations, it is possible to gain insights into the most stable geometry of the molecule. For instance, specific vibrational signatures can be correlated with the dihedral angle of the helical twist, providing a spectroscopic handle on the molecule's three-dimensional structure.

Electronic Spectroscopy (UV-Vis and Fluorescence)

Absorption and Emission Properties of this compound

The electronic absorption and emission spectra of this compound are governed by the π-electron system of its fused aromatic rings. The UV-Vis absorption spectrum is a result of transitions from the electronic ground state (S₀) to various excited singlet states (S₁, S₂, etc.).

The parent compound, phenanthrene, exhibits a characteristic absorption spectrum with several bands. researchgate.net The spectrum typically shows an intense band around 250 nm, which is attributed to the ¹Lₐ band, and a less intense, structured band at longer wavelengths (around 295 nm), known as the ¹Lₑ band. researchgate.net Upon annulation to form benzo[c]phenanthrene and the addition of a methyl group, these absorption bands are expected to shift to longer wavelengths (a bathochromic shift) and may change in intensity due to the extended conjugation and the electronic effect of the methyl group.

Fluorescence spectroscopy provides information about the emission from the first excited singlet state (S₁) back to the ground state (S₀). Phenanthrene is known to be fluorescent. aatbio.com The fluorescence spectrum of this compound is expected to be a mirror image of the lowest energy absorption band (the ¹Lₑ band). The exact emission wavelength will depend on the solvent polarity and the specific electronic structure of the molecule.

Table 2: Representative Electronic Spectra Data for Phenanthrene Derivatives

| Compound | Absorption λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Emission λmax (nm) | Solvent |

|---|---|---|---|---|

| Phenanthrene | 252 | 69,200 | 365 | Cyclohexane/Ethanol aatbio.comphotochemcad.com |

| Phenanthrene Derivatives | 250 - 275 | ~69,200 - 93,900 | - | Chloroform researchgate.net |

Photophysical Behavior and Potential Optoelectronic Applications

The photophysical behavior of this compound encompasses processes such as fluorescence, intersystem crossing to the triplet state, and non-radiative decay. The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is a key parameter in determining the efficiency of its light emission. Phenanthrene itself has a relatively modest fluorescence quantum yield. researchgate.net The introduction of the benzo-annulation and the methyl group can modulate this property.

The extended π-conjugated system and luminescence properties of phenanthrene derivatives make them attractive candidates for applications in optoelectronics. The ability to absorb UV light and emit in the blue-violet region of the spectrum is particularly relevant for:

Organic Light-Emitting Diodes (OLEDs): Molecules with high fluorescence quantum yields and good charge transport properties can be used as emissive layers or host materials in OLEDs. The specific emission wavelength of this compound would determine its suitability as a blue-light emitter, which is a critical component for full-color displays and solid-state lighting.

Organic Scintillators: The ability to emit light upon exposure to ionizing radiation makes these compounds potentially useful in radiation detection.

Molecular Probes: The sensitivity of their fluorescence to the local environment could be exploited for sensing applications.

The photophysical properties, such as the fluorescence lifetime and quantum yield, are crucial for designing and optimizing these potential applications. Further research into the specific photophysical characteristics of this compound is necessary to fully evaluate its potential in these fields.

Reactivity and Mechanistic Chemical Transformations of 2 Methylbenzo C Phenanthrene

Electrophilic Aromatic Substitution Reactions

The extended aromatic system of 2-methylbenzo(c)phenanthrene is susceptible to attack by electrophiles. The regioselectivity of these reactions is influenced by both the inherent reactivity of the different positions on the benzo(c)phenanthrene skeleton and the directing effects of the methyl group.

Studies on substituted benzo[c]phenanthrenes have shown that the regioselectivity of nitration and bromination reactions is predictable and often aligns with the outcomes of protonation studies. While specific data for the nitration and bromination of this compound is not extensively detailed in the available literature, general principles of electrophilic aromatic substitution on polycyclic aromatic hydrocarbons (PAHs) can be applied. The methyl group is an activating, ortho-, para-director. Therefore, electrophilic attack is expected to be enhanced at positions ortho and para to the methyl group, as well as at the most electronically rich positions of the unsubstituted benzo(c)phenanthrene ring system. For related substituted benzo[c]phenanthrenes, it has been observed that the regioselectivities in nitration and bromination reactions are the same as those observed in protonation. semanticscholar.org In some instances of nitration on substituted benzo[c]phenanthrenes, the nitro group has been introduced into the sterically hindered fjord region. semanticscholar.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position Relative to Methyl Group | Predicted Reactivity |

| Ortho | Activated |

| Meta | Less Activated |

| Para | Activated |

Note: The actual substitution pattern will be a composite of the directing effect of the methyl group and the inherent reactivity of the positions on the benzo(c)phenanthrene nucleus.

The study of carbocations generated from the protonation of PAHs provides insight into their reactivity and the stability of intermediates in electrophilic reactions. Through the use of low-temperature protonation, a series of novel carbocations of substituted benzo[c]phenanthrenes have been generated and their charge delocalization pathways elucidated by NMR spectroscopy. semanticscholar.org It has been demonstrated that the regioselectivity of protonation is strongly controlled by substituents. semanticscholar.org While methoxy (B1213986) and hydroxyl groups have a dominant directing effect, methyl substitution also influences the site of protonation. semanticscholar.org The resulting carbocation's positive charge is delocalized throughout the π-system. ucla.edu The stability of these carbocation intermediates is a key factor in determining the products of electrophilic reactions.

Oxidation Reactions and Metabolite Formation Pathways

Oxidation of this compound can occur through both enzymatic and chemical pathways, leading to a variety of oxygenated derivatives.

In biological systems, the oxidation of benzo[c]phenanthrene (B127203) and its derivatives is primarily mediated by cytochrome P450 (P450) enzymes. nih.gov This metabolic activation is a critical step in the biotransformation of these compounds. For the parent compound, benzo[c]phenanthrene, human liver microsomes predominantly generate B[c]PH-3,4-dihydrodiol, with B[c]PH-5,6-dihydrodiol being a minor product. nih.gov The formation of these dihydrodiols is mainly mediated by the P450 1A2 enzyme, with P450 1B1 also showing effectiveness. nih.gov These dihydrodiols can be further metabolized to highly reactive dihydrodiol-epoxides. nih.gov The presence of a methyl group on the aromatic ring can influence the rate and regioselectivity of this enzymatic oxidation.

Table 2: Major Metabolites from the Enzymatic Oxidation of Benzo(c)phenanthrene in Human Liver Microsomes

| Metabolite | Relative Abundance | Precursor to |

| Benzo(c)phenanthrene-3,4-dihydrodiol | Major | Benzo(c)phenanthrene-3,4-diol-1,2-epoxide |

| Benzo(c)phenanthrene-5,6-dihydrodiol | Minor | - |

Chemical oxidation of phenanthrene (B1679779) and its derivatives can lead to the formation of quinones. For instance, the oxidation of phenols can yield o-quinones. ksu.kz In the context of polycyclic aromatic hydrocarbons, non-K-region dihydrodiols can be oxidized by dihydrodiol dehydrogenase to transient catechols, which are unstable and readily auto-oxidize to ortho-quinones. masterorganicchemistry.com While specific studies on the chemical oxidation of this compound to its corresponding quinone were not found, it is plausible that oxidation would occur at the electronically richest regions of the molecule, potentially leading to the formation of various methylbenzo(c)phenanthrene quinones.

Reduction Reactions

The aromatic system of this compound can be reduced under various conditions, leading to partially or fully saturated products.

While specific literature on the reduction of this compound is scarce, the reactivity can be inferred from the behavior of other polycyclic aromatic hydrocarbons. Two common methods for the reduction of aromatic systems are catalytic hydrogenation and dissolving metal reductions.

Catalytic hydrogenation of PAHs like phenanthrene typically occurs at elevated temperatures and pressures in the presence of a metal catalyst. mdpi.com This process can lead to a mixture of partially and fully hydrogenated products. ksu.kz The specific products formed depend on the reaction conditions and the catalyst used.

Dissolving metal reductions, such as the Birch reduction, utilize an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (an alcohol). wikipedia.orgmasterorganicchemistry.com This method typically reduces aromatic rings to 1,4-cyclohexadienes and is generally not capable of reducing the ring all the way to a cyclohexane. wikipedia.org The regioselectivity of the Birch reduction is influenced by the electronic nature of substituents on the aromatic ring. masterorganicchemistry.comyoutube.com For an electron-donating group like a methyl group, the reduction is expected to occur in a way that the methyl-substituted carbon and the carbon para to it are not reduced.

Catalytic Hydrogenation and Dihydrophenanthrene Formation

Catalytic hydrogenation is a characteristic reaction of polycyclic aromatic hydrocarbons, including phenanthrene and its derivatives. The reaction typically proceeds in a stepwise manner, with the initial reduction occurring at the most reactive region of the molecule. For phenanthrene, this is the 9,10-double bond, often referred to as the "K-region." Similarly, for benzo[c]phenanthrene, the analogous K-region is the 5,6-bond.

In the case of this compound, catalytic hydrogenation is expected to selectively reduce the 5,6-double bond to yield 2-Methyl-5,6-dihydrobenzo[c]phenanthrene. This transformation breaks the aromaticity of only one ring, resulting in a thermodynamically favorable dihydrophenanthrene derivative. More forceful conditions can lead to further reduction of other rings. rsc.orgmdpi.comksu.kz The process involves the use of hydrogen gas and a metal catalyst.

| Catalyst | Typical Conditions | Product Type |

| Palladium on Carbon (Pd/C) | H₂ (1-5 atm), Room Temp - 80°C, Ethanol/Ethyl Acetate | Selective K-Region Hydrogenation |

| Platinum(IV) Oxide (PtO₂) | H₂ (1-3 atm), Room Temp, Acetic Acid | Hydrogenation of multiple rings |

| Raney Nickel (Ra-Ni) | High H₂ pressure, High Temperature | Extensive hydrogenation, potential ring cleavage |

| Nickel-Titanium (NiTi) | H₂ (4.0 MPa), 420°C | High degree of hydrogenation |

Metal Hydride Reductions

Metal hydrides, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), are powerful reducing agents widely used in organic synthesis. However, their reactivity is primarily directed towards polar functional groups, including aldehydes, ketones, carboxylic acids, esters, and amides. youtube.comyoutube.com

Polycyclic aromatic hydrocarbons like this compound are composed of non-polar, electron-rich aromatic rings. These systems are generally unreactive towards nucleophilic hydride reagents like LiAlH₄ and NaBH₄ under standard reaction conditions. wikipedia.org The high stability of the aromatic π-system prevents the addition of a hydride ion. Therefore, this compound is expected to be inert when treated with these common metal hydride reducing agents.

| Reagent | Reactive Functional Groups | Unreactive Functional Groups |

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones, Acyl Chlorides | Esters, Amides, Carboxylic Acids, Arenes |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, Ketones, Esters, Amides, Carboxylic Acids, Nitriles, Epoxides | Alkenes, Alkynes (isolated), Arenes |

Cycloaddition Reactions

Diels-Alder and Retro-Diels-Alder Reactions in Synthetic Schemes

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring, a powerful tool in synthetic organic chemistry. wikipedia.org Its reverse, the retro-Diels-Alder reaction, is typically thermally induced and results in the cleavage of a cyclohexene (B86901) ring into a diene and a dienophile. These reactions are instrumental in the synthesis of complex polycyclic systems. nih.gov

However, the application of Diels-Alder or retro-Diels-Alder reactions specifically for the synthesis of this compound, or in reactions involving it as a starting material, is not extensively documented in the scientific literature. While phenanthrene derivatives can be synthesized via these pathways, this approach is not a common or reported route for this particular isomer. researchgate.net

Photo-induced Cyclizations

Photo-induced cyclization, particularly the Mallory reaction, is a cornerstone for the synthesis of phenanthrenes and their derivatives, including alkyl-substituted benzo[c]phenanthrenes. beilstein-journals.orgacs.org This method involves the intramolecular cyclization of a stilbene-like precursor under UV irradiation, followed by an oxidation step to aromatize the newly formed ring. nih.gov

The synthesis of this compound can be achieved through this photochemical route. The process begins with a Wittig reaction to construct the necessary stilbenoid backbone. For example, the reaction between the ylide generated from 2-(triphenylphosphoniomethyl)naphthalene chloride and 3-methylbenzaldehyde (B113406) would produce a stilbene (B7821643) precursor. Subsequent irradiation with UV light in the presence of an oxidant, such as iodine and oxygen, induces a 6π-electrocyclization to form a dihydrophenanthrene intermediate, which is then oxidized to yield this compound. mdpi.comresearchgate.net

| Step | Reactant 1 | Reactant 2 | Reagents | Product |

| 1. Wittig Reaction | 2-(Triphenylphosphoniomethyl)naphthalene chloride | 3-Methylbenzaldehyde | Base (e.g., n-BuLi, NaH) | 1-(3-Methylstyryl)naphthalene |

| 2. Photocyclization | 1-(3-Methylstyryl)naphthalene | - | UV light, I₂, O₂ | This compound |

Fjord Region Reactivity and Steric Effects

Benzo[c]phenanthrene is a prototypical example of a PAH containing a "fjord region." This region is the sterically crowded area formed by the C1 and C12 hydrogen atoms, which are forced into close proximity by the molecule's geometry. This steric repulsion prevents the molecule from being planar, causing the terminal benzene (B151609) rings to twist out of plane, resulting in a helical structure. nih.gov

Environmental Occurrence, Fate, and Transport of 2 Methylbenzo C Phenanthrene

Sources and Formation Pathways in Anthropogenic and Natural Environments

2-Methylbenzo(c)phenanthrene, a member of the polycyclic aromatic hydrocarbon (PAH) family, is not produced commercially. Its presence in the environment is a result of both natural and human activities, primarily stemming from the incomplete combustion of organic materials and the release of petroleum-related substances.

Pyrogenic PAHs are formed during the incomplete combustion of organic matter at high temperatures (350–1,200°C) with insufficient oxygen. This compound is generated through such processes alongside its parent compound, benzo(c)phenanthrene, and other PAHs. Major anthropogenic sources of pyrogenic PAHs include:

Industrial Processes: Emissions from coal-fired power plants, coke production, asphalt (B605645) manufacturing, and waste incineration.

Vehicle Emissions: Exhaust from gasoline and diesel engines is a significant contributor to urban air pollution with PAHs.

Residential Heating: The burning of wood, coal, and biomass for domestic heating releases a complex mixture of PAHs.

Open Burning: Forest fires, agricultural burning, and open-air waste burning are natural and anthropogenic sources of pyrogenic PAHs.

While these combustion processes produce a wide array of PAHs, the composition is typically dominated by the parent (unsubstituted) compounds. Alkylated PAHs, such as this compound, are generally present in smaller quantities in pyrogenic mixtures compared to their non-methylated counterparts.

Petrogenic PAHs originate from petroleum and its refined products. Crude oil naturally contains a complex mixture of hydrocarbons, including a significant proportion of alkylated PAHs. In contrast to pyrogenic sources, petrogenic sources are often enriched with alkylated derivatives relative to the parent PAHs.

This compound is found in:

Crude Oil and Coal Tar: These are primary natural sources where the compound is present as part of a complex hydrocarbon mixture.

Petroleum Spills and Leaks: Accidental releases of crude oil, diesel, motor oil, and other petroleum products into marine and terrestrial environments introduce this compound.

Industrial Effluents: Wastewater from petroleum refineries and petrochemical plants can contain petrogenic PAHs.

The relative abundance of alkylated PAHs, including this compound, compared to their parent compounds can serve as a diagnostic tool to differentiate between pyrogenic and petrogenic sources of contamination in environmental samples.

Distribution and Partitioning in Environmental Compartments

The distribution of this compound in the environment is governed by its distinct physicochemical properties, which favor its association with particulate matter and organic carbon over dissolution in water.

Specific quantitative data on the concentrations of this compound in various environmental compartments are limited in publicly available literature. Research on PAHs often focuses on the 16 priority pollutants designated by the U.S. Environmental Protection Agency (EPA), which does not include this specific compound. However, its presence can be inferred from studies on alkylated PAHs and its parent compounds.

Air: As a relatively high molecular weight PAH, this compound has a low vapor pressure. Consequently, in the atmosphere, it is predominantly found adsorbed to particulate matter (PM), especially fine particles (PM2.5), rather than in the gaseous phase. mdpi.com This association with airborne particles allows for its long-range transport. cdc.gov

Water: The water solubility of this compound is very low. Therefore, its concentration in the dissolved phase of surface water is expected to be minimal. It is more likely to be found sorbed to suspended particulate matter or in the surface microlayer.

Soil and Sediments: Due to its hydrophobic nature, this compound strongly partitions from water into organic matter. Soils and sediments, particularly those with high organic carbon content, act as the primary sinks for this compound in the environment. aaqr.org Its concentration is generally much higher in sediments than in the overlying water column. aaqr.org

| Environmental Compartment | Compound Group | Typical Concentration Range | Reference |

|---|---|---|---|

| Urban Air (PM2.5) | Total PAHs | 0.79 ± 0.67 ng/m³ to 301.5 ng/m³ | nih.govepa.gov |

| River Sediments | Monomethylated Phenanthrenes | Generally lower than parent phenanthrene (B1679779) | mdpi.com |

| Contaminated Soil | Total PAHs | Can reach levels of mg/kg (ppm) | up.ac.za |

| Surface Water | Total PAHs | ng/L (ppt) to low µg/L (ppb) |

The movement of this compound between different environmental compartments is limited by its physicochemical properties.

| Property | Value | Implication for Environmental Mobility |

|---|---|---|

| Molecular Formula | C₁₉H₁₄ | High molecular weight contributes to low volatility. |

| Molecular Weight | 242.31 g/mol | Contributes to low water solubility and vapor pressure. |

| Octanol-Water Partition Coefficient (log Kow) | 5.455 - 6.4 | Indicates a very high tendency to partition into organic matter (hydrophobic/lipophilic). nih.gov Limits mobility in water. |

| Water Solubility (log S) | -7.36 (mol/L) | Extremely low solubility in water, leading to minimal transport in the aqueous phase. nih.gov |

The primary factors that control its environmental mobility are:

Sorption: With a high octanol-water partition coefficient (log Kow), this compound has a strong affinity for organic carbon. It readily adsorbs to soil organic matter and sediment, a process that significantly retards its leaching through the soil profile and its transport in aquatic systems.

Volatility: Its low vapor pressure means that volatilization from soil or water surfaces is not a significant transport pathway.

Particle Transport: Its main route for long-distance travel is through the atmospheric transport of particulate matter to which it is adsorbed, followed by wet or dry deposition. In aquatic environments, it is transported with suspended sediments.

Degradation Pathways and Biotransformation

This compound can be transformed in the environment through both abiotic and biotic processes, although its chemical stability can lead to persistence.

Abiotic Degradation:

Photodegradation: Like other PAHs, this compound can undergo photodegradation when exposed to ultraviolet (UV) radiation from sunlight, particularly when adsorbed on surfaces like soil particles or atmospheric aerosols. This process can lead to the formation of various oxidation products.

Biotic Degradation (Biotransformation): Microbial degradation is a key process for the removal of PAHs from the environment. While specific pathways for this compound are not extensively detailed, research on similar compounds provides insight into its likely biotransformation.

Bacterial Degradation: Certain bacteria can utilize PAHs as a source of carbon and energy. Studies on methylated phenanthrenes show that the position of the methyl group can influence the rate of degradation. For some bacterial communities, 2-methylphenanthrene (B47528) is degraded more readily than other isomers. The initial step in the aerobic degradation of some methyl-PAHs is the oxidation of the methyl group to form metabolites such as hydroxymethyl and carboxaldehyde derivatives. Another common pathway for the parent compound, phenanthrene, involves dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage and eventual mineralization.

Fungal Degradation: White-rot fungi are known to degrade a wide range of persistent organic pollutants, including PAHs. They secrete powerful, non-specific extracellular enzymes like lignin (B12514952) peroxidases and manganese peroxidases that can oxidize the aromatic structure of compounds like this compound.

Metabolism in Higher Organisms: In vertebrates, PAHs are metabolized by cytochrome P450 monooxygenases. The metabolism of the parent compound, benzo[c]phenanthrene (B127203), proceeds through the formation of dihydrodiol and epoxide intermediates. This metabolic activation is a critical step in the mechanism of PAH-induced toxicity.

The persistence of this compound in the environment is enhanced by its strong sorption to soil and sediment, which can reduce its bioavailability to microorganisms, thereby slowing the rate of biodegradation.

Microbial Degradation Mechanisms (e.g., Bacterial and Fungal Metabolism)

The microbial degradation of PAHs is a critical process for their removal from the environment. Both bacteria and fungi play significant roles in metabolizing these complex organic molecules. The presence of a methyl group on the benzo(c)phenanthrene structure influences the rate and pathway of degradation.

Bacterial Metabolism: Bacteria are primary degraders of PAHs in contaminated soils and sediments. mdpi.com Aerobic bacterial degradation is typically initiated by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring, forming an unstable cyclic peroxide that is converted to a cis-dihydrodiol. nih.gov Genera such as Mycobacterium, Sphingomonas, and Cycloclasticus are well-known for their ability to degrade phenanthrene and other PAHs. mdpi.comnih.govnih.gov Studies on Mycobacterium sp. have shown that they can mineralize phenanthrene, converting up to 52% to CO2 after six days. nih.gov For methylated PAHs, degradation can proceed via two main routes: attack on the aromatic ring or oxidation of the methyl group. oup.com Under anaerobic conditions, some bacteria can activate alkylated PAHs by adding fumarate (B1241708) to the methyl group, initiating the degradation cascade. oup.comasm.org

Fungal Metabolism: Fungi, particularly white-rot fungi, utilize powerful extracellular enzymes to carry out the initial oxidation of PAHs. mdpi.com Unlike bacteria, fungi often employ monooxygenases, such as cytochrome P450, which incorporate a single oxygen atom into the PAH structure, forming arene oxides that are subsequently hydrated to trans-dihydrodiols. mdpi.comresearchgate.net These non-specific enzymes, which are also involved in lignin degradation, allow fungi to transform a wide array of pollutants without needing to use them as a primary carbon source. mdpi.com Yeasts have also been identified as key microorganisms in PAH degradation, capable of metabolizing these compounds through a series of enzymatic pathways involving cytochrome P450, epoxide hydrolases, and glutathione (B108866) S-transferases. mdpi.comresearchgate.net

Enzymatic Ring Cleavage and Mineralization

Following the initial hydroxylation of the aromatic ring, the molecule undergoes ring cleavage, a crucial step leading to its eventual mineralization into carbon dioxide and water.

The degradation of phenanthrene by Mycobacterium sp. strain PYR-1 provides a well-documented model for the likely enzymatic breakdown of a compound like this compound. nih.gov After the initial dioxygenation at either the 3,4- or 9,10- positions to form cis-dihydrodiols, the diol is dehydrogenated to a diol. The aromatic ring is then cleaved by another dioxygenase enzyme. This cleavage can be ortho (between the hydroxyl groups) or meta (adjacent to one of the hydroxyl groups), leading to the formation of muconic acid derivatives. Subsequent enzymatic reactions lead to the production of key intermediates that can enter central metabolic pathways like the Krebs cycle. nih.gov

Identified ring fission products from phenanthrene degradation by Mycobacterium include 2,2'-diphenic acid, 1-hydroxynaphthoic acid, and phthalic acid, demonstrating the complete breakdown of the three-ring structure. nih.gov The table below summarizes key metabolites identified in the degradation of phenanthrene, which serve as analogs for the potential breakdown products of this compound.

| Parent Compound | Metabolite | Metabolic Step | Reference Organism |

|---|---|---|---|

| Phenanthrene | cis-3,4-Dihydroxy-3,4-dihydrophenanthrene | Initial Dioxygenation | Mycobacterium sp. |

| Phenanthrene | cis-9,10-Dihydroxy-9,10-dihydrophenanthrene | Initial Dioxygenation | Mycobacterium sp. |

| Phenanthrene | 2,2'-Diphenic acid | Ring Fission Product | Mycobacterium sp. |

| Phenanthrene | 1-Hydroxynaphthoic acid | Ring Fission Product | Mycobacterium sp. |

| Phenanthrene | Phthalic acid | Ring Fission Product | Mycobacterium sp. |

Photodegradation and Chemical Degradation Routes

In addition to microbial action, PAHs present in the upper layers of aquatic environments or on surfaces exposed to sunlight can undergo photodegradation. This process involves the absorption of ultraviolet (UV) radiation, which excites the molecule to a higher energy state. The excited molecule can then react with oxygen to form various photo-oxidation products.

Studies on compounds like benzo[a]anthracene have shown that photodegradation pathways can lead to the formation of quinones and other oxygenated derivatives. researchgate.net The rate and efficiency of photodegradation are influenced by the medium, with quantum yields often increasing in more polar environments. researchgate.net For phenanthrene, identified photo-oxygenated products include 9,10-phenanthrenequinone. researchgate.net Given its structure, this compound is expected to undergo similar photo-oxidative processes, leading to the formation of corresponding quinones and, upon further reaction, ring-cleavage products.

Bioaccumulation and Biomagnification Mechanisms in Environmental Systems

Due to their low water solubility and high lipophilicity (fat-solubility), PAHs like this compound have a strong tendency to partition from the water column into the tissues of aquatic organisms, a process known as bioaccumulation. epa.gov The potential for a chemical to bioaccumulate is often estimated by its octanol-water partition coefficient (Kow), with higher values indicating greater potential. The parent compound, benzo(c)phenanthrene, has a high log Kow value of 5.7, suggesting a significant potential for bioaccumulation. nih.gov

The bioconcentration factor (BCF), which measures the ratio of a chemical's concentration in an organism to that in the surrounding water, is a key metric for bioaccumulation. While specific BCF data for this compound are unavailable, values for related PAHs illustrate the process. For example, the arctic copepod Calanus finmarchicus rapidly accumulates phenanthrene, and while the BCF is lower than predicted by its Kow, this is likely due to active metabolism and excretion of the compound. nih.govresearchgate.net

| Compound | Organism | Log Kow | Log BCF | Notes |

|---|---|---|---|---|

| Phenanthrene | Calanus finmarchicus (Copepod) | 4.53 | Lower than Log Kow | Indicates active biotransformation and excretion. nih.gov |

| Benzo[a]pyrene | Calanus finmarchicus (Copepod) | 6.04 | Lower than Log Kow | Slower accumulation than phenanthrene. nih.gov |

| Phenanthrene | Daphnia magna (Water flea) | 4.55 | 2.51 | Represents bioaccumulation in a primary consumer. epa.gov |

Biomagnification is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food web. For many PAHs, including phenanthrene, significant biomagnification is not always observed in purely aquatic food webs because many vertebrates (like fish) and even some invertebrates can metabolize them relatively efficiently. epa.gov However, this is not always the case, and the potential for biomagnification can be food-web specific.

An in-depth examination of the analytical methodologies for the quantification and identification of this compound is crucial for understanding its prevalence and impact in various environmental matrices. The accurate detection of this specific polycyclic aromatic hydrocarbon (PAH) requires sophisticated sample preparation, extraction, and chromatographic techniques to overcome challenges posed by complex sample compositions and the presence of isomeric compounds.